N-[1-(2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[1-(2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)ethyl]prop-2-enamide” is a derivative of benzomorpholinone . It has been synthesized and biologically evaluated as BET bromodomain inhibitors . The bromodomain and extra-terminal proteins (BETs), in particular BRD4, play important roles in cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a benzoxazin ring, which is a type of heterocyclic compound . The benzoxazin ring is fused with a dihydro-2H-1,4 ring . The molecule also contains an ethyl group and a prop-2-enamide group .Mechanism of Action
The mechanism of action of this compound is related to its ability to inhibit BET bromodomains . BET bromodomains are protein domains that recognize acetylated lysine residues of histones . By inhibiting these domains, the compound can affect the function of proteins in the BET family, such as BRD4 . This can have effects in various biological contexts, including cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .
Future Directions
Properties
IUPAC Name |
N-[1-(2-ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-12-15(19)17-11-7-6-10(8-13(11)20-12)9(3)16-14(18)5-2/h5-9,12H,2,4H2,1,3H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBGGQUUCJGDDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=C(O1)C=C(C=C2)C(C)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.